![molecular formula C17H17NO5 B2751060 N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2310142-03-9](/img/structure/B2751060.png)

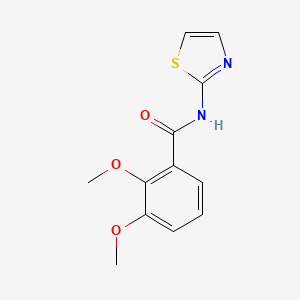

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

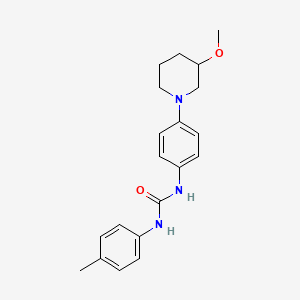

The molecular structure of this compound is based on its molecular formula, C17H17NO5. It includes a benzofuran core, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring. The compound also contains a carboxamide group (CONH2), which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom.Applications De Recherche Scientifique

Synthesis and Biological Activity

Research into structurally complex molecules, such as benzofuran and benzo[d][1,3]dioxole derivatives, often focuses on their synthesis and evaluation for biological activities. For example, the synthesis of novel benzodifuranyl compounds, including 1,3,5-triazines and oxadiazepines derived from visnaginone and khellinone, has demonstrated anti-inflammatory and analgesic properties, indicating the therapeutic potential of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings suggest that related compounds, including the one of interest, may also possess significant biological activities worthy of exploration.

Chemical Synthesis and Characterization

The chemical synthesis of complex molecules often involves innovative methodologies that enable the formation of unique structural motifs. For instance, the use of m-chloroperbenzoic acid in the oxidation of 2,3-disubstituted indoles has led to the formation of o-aminophenol derivatives and dimeric products (Hino, Yamaguchi, Matsuki, Nakano, Sodeoka, & Nakagawa, 1983). This illustrates the potential for employing oxidative strategies in the synthesis of compounds with benzofuran components, providing a pathway for the synthesis and functionalization of the compound of interest.

Mécanisme D'action

Target of Action

Related compounds have been described as modulators ofNLPR3 (pyrin domain-containing protein 3) , which plays a crucial role in the inflammatory response and is implicated in various diseases.

Mode of Action

It’s worth noting that compounds with similar structures have shown stronganti-inflammatory activity by down-regulating nitric oxide (NO) production in LPS stimulated RAW 264.7 macrophages .

Biochemical Pathways

The compound is involved in the Nrf2/HO-1 pathway , which is closely connected with inflammation . By modulating this pathway, the compound may exert its anti-inflammatory effects.

Result of Action

The compound has been associated with anti-inflammatory activity . This suggests that it could potentially be used in the treatment of inflammatory conditions.

Propriétés

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c19-16(11-3-4-14-15(8-11)23-10-22-14)18-9-17(20)6-1-2-13-12(17)5-7-21-13/h3-5,7-8,20H,1-2,6,9-10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXBUQOLWUBLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)

![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2750991.png)

![2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2750993.png)

methanone](/img/structure/B2751000.png)